6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine
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Overview
Description
6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine is a compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methyl Group: The methyl group can be introduced at the 6-position of the pyrimidine ring using a methylating agent such as methyl iodide.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached to the pyrimidine ring through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with 1-phenylpiperazine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of therapeutic agents, particularly for neurological disorders such as Alzheimer’s disease.
Biological Studies: It is used in studies to understand the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology to study the effects of pyrimidine derivatives on cellular processes.
Industrial Applications: It may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Pathways Involved: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the brain, which can enhance cognitive function and memory.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with similar biological activity.
4-(4-Methylpiperazin-1-yl)benzenamine: A compound with a similar piperazine moiety but different biological properties.
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: A related pyrimidine compound with different functional groups.
Uniqueness
6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine is unique due to its specific combination of a methyl group at the 6-position and a phenylpiperazine moiety, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H19N5 |
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Molecular Weight |
269.34 g/mol |
IUPAC Name |
6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H19N5/c1-12-11-14(16)18-15(17-12)20-9-7-19(8-10-20)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H2,16,17,18) |
InChI Key |
UHEHQJBAQQDQJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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